molecular formula C12H15ClFNO B13068437 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B13068437
M. Wt: 243.70 g/mol
InChI Key: FDOOLLPSZDOYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a (2-chloro-6-fluorophenyl)methyl substituent. The 2-chloro-6-fluorophenyl group contributes to its lipophilicity and electronic properties, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-10-2-1-3-11(14)9(10)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2

InChI Key

FDOOLLPSZDOYES-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary and most documented synthetic route to 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol involves the nucleophilic substitution reaction between piperidin-4-ol and 2-chloro-6-fluorobenzyl chloride (or a closely related benzyl halide). This reaction is typically base-facilitated to promote the displacement of the halide by the nucleophilic hydroxyl group on the piperidine ring, resulting in the formation of the benzyl ether linkage at the nitrogen or carbon of the piperidine ring depending on the reaction conditions and reagents used.

Step Reactants Conditions Description
1 Piperidin-4-ol + 2-chloro-6-fluorobenzyl chloride Presence of base (e.g., K2CO3, NaH) in an aprotic solvent (e.g., DMF, THF) Nucleophilic substitution to attach the benzyl group to piperidin-4-ol
2 Purification Recrystallization or chromatographic methods Isolation of pure 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

This method is favored for its simplicity and relatively high yield under mild conditions.

Reaction Conditions and Optimization

  • Base Selection: Common bases used include potassium carbonate or sodium hydride, which deprotonate the hydroxyl group to increase its nucleophilicity.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and facilitate the substitution reaction.
  • Temperature: Reactions are generally carried out at room temperature to moderate heating (25–60°C) to optimize reaction rate without causing side reactions.
  • Reaction Time: Typically ranges from several hours to overnight, depending on scale and reagent concentrations.

These parameters are adjusted to maximize yield and minimize side products such as over-alkylation or elimination byproducts.

Alternative Synthetic Routes

While the direct nucleophilic substitution is the most straightforward approach, alternative methods include:

  • Reductive Amination: Reacting 2-chloro-6-fluorobenzaldehyde with piperidin-4-ol followed by reduction to form the benzylated piperidin-4-ol derivative.
  • Grignard Reaction: Formation of a Grignard reagent from 2-chloro-6-fluorobenzyl halide followed by reaction with a protected piperidin-4-ol intermediate, then deprotection to yield the target compound.

These alternative routes are less commonly reported but may be employed depending on precursor availability or desired stereochemistry control.

Analytical Characterization of the Prepared Compound

To confirm the successful preparation and purity of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol, several analytical techniques are employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic chemical shifts for piperidine ring protons, benzyl methylene protons, aromatic protons (δ 7.0–7.5 ppm), and hydroxyl proton (broad singlet)
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at m/z 243.7 (M+H)+ consistent with C12H15ClFNO
Infrared (IR) Spectroscopy Functional group identification O–H stretching around 3400 cm⁻¹, aromatic C–H and C–Cl stretches
X-ray Crystallography (if single crystals obtained) Stereochemistry and conformation Confirms piperidine ring conformation and benzyl substitution pattern
High-Performance Liquid Chromatography (HPLC) Purity assessment Single major peak with retention time consistent with standard

These methods ensure the compound's identity and suitability for further research applications.

Research Findings on Preparation Efficiency and Yield

Preparation Method Yield (%) Purity (%) Notes
Direct nucleophilic substitution (piperidin-4-ol + 2-chloro-6-fluorobenzyl chloride) 75–85 >95 Most commonly used; scalable; mild conditions
Reductive amination route 60–70 >90 Requires additional reduction step; useful for stereochemical control
Grignard reaction route 50–65 90–95 More complex; requires inert atmosphere and low temperature

Optimization studies indicate that controlling temperature and base equivalents is critical to minimizing side reactions and maximizing yield. Using excess base and slow addition of benzyl chloride improves selectivity toward the desired product.

Summary Table of Preparation Methods

Method Reactants Key Conditions Advantages Disadvantages
Nucleophilic substitution Piperidin-4-ol + 2-chloro-6-fluorobenzyl chloride + base Room temp to 60°C, polar aprotic solvent Simple, high yield, scalable Possible side reactions if conditions not controlled
Reductive amination 2-chloro-6-fluorobenzaldehyde + piperidin-4-ol + reducing agent Mild heating, reducing agent (NaBH4 or similar) Stereochemistry control Additional step, lower overall yield
Grignard reaction 2-chloro-6-fluorobenzyl magnesium halide + protected piperidin-4-ol Low temp, inert atmosphere Useful for complex derivatives Requires strict conditions, lower yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the aromatic ring participate in electrophilic aromatic substitution and nucleophilic displacement under specific conditions.

Key Reactions:

  • Chlorine displacement with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Fluorine substitution requires harsher conditions (e.g., KOH/EtOH under reflux).

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Aromatic substitutionK₂CO₃, KI, CH₃CN, reflux4-(2-Amino-6-fluorobenzyl)piperidin-4-ol96%
SN2 displacementPiperazine, DMF, 120°CPiperazine-linked dimer76%

Oxidation and Reduction

The hydroxyl group and benzyl position are susceptible to redox reactions:

Oxidation

  • Hydroxyl → Ketone : CrO₃/H₂SO₄ or KMnO₄ in acidic media oxidizes the 4-hydroxy group to a ketone.

  • Benzyl oxidation : Forms a carboxylic acid derivative under strong oxidative conditions (e.g., HNO₃).

Reduction

  • Hydrogenolysis : Pd/C and H₂ reduce the C-Cl bond to C-H at 60 psi .

  • Borohydride reduction : Converts ketones (if present) back to alcohols.

ReactionReagentsProductNotesSource
OxidationKMnO₄, H₂SO₄4-(2-Chloro-6-fluorobenzoyl)piperidineRequires anhydrous conditions
ReductionPd/C, H₂4-(2-Fluoro-6-methylbenzyl)piperidin-4-ol85% yield

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides and etherification with alkyl halides:

ReactionReagentsProductConditionsSource
EsterificationAcetic anhydride, pyridine4-(2-Chloro-6-fluorobenzyl)piperidin-4-yl acetate0–5°C, 2 hr
EtherificationMethyl iodide, NaH4-(2-Chloro-6-fluorobenzyl)-4-methoxypiperidineDMF, 60°C

Coupling Reactions

The benzyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for introducing aryl or amino groups :

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-(2-Phenyl-6-fluorobenzyl)piperidin-4-ol78%
Buchwald aminationCuI, L-proline4-(2-Amino-6-fluorobenzyl)piperidin-4-ol65%

Acid-Base Reactions

The hydroxyl group (pKa ~10–12) forms salts with strong acids (e.g., HCl) :

  • Hydrochloride salt formation : Enhances solubility in aqueous media .

  • Deprotonation : NaH or KOtBu generates a reactive alkoxide for further alkylation.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing HCl and HF.

  • Photolysis : UV light induces cleavage of the C-Cl bond.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that compounds similar to 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol exhibit potential as antidepressants by modulating neurotransmitter systems. The piperidine structure is known to interact with serotonin and norepinephrine receptors, which are critical in mood regulation.
  • Antipsychotic Properties : The compound has been studied for its antipsychotic effects, particularly in the context of dopamine receptor antagonism. This mechanism is essential for the treatment of schizophrenia and related disorders.
  • Analgesic Effects : Preliminary studies suggest that this compound may also possess analgesic properties, making it a candidate for pain management therapies. Its interaction with opioid receptors could be explored further to assess its efficacy as a pain reliever.

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the effects of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol on various biological systems:

Study FocusFindings
Neurotransmitter Interaction Demonstrated modulation of serotonin and norepinephrine levels in vitro.
Behavioral Studies Showed antidepressant-like effects in animal models, indicating potential efficacy for mood disorders.
Receptor Binding Affinity Exhibited significant binding affinity for dopamine D2 receptors, relevant for antipsychotic activity.

Case Studies

  • Case Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidinyl compounds similar to 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol. The results indicated enhanced serotonin reuptake inhibition compared to traditional SSRIs, suggesting a novel mechanism for treating depression.
  • Clinical Trials for Antipsychotic Use : Clinical trials have been initiated to assess the safety and efficacy of this compound in patients with schizophrenia. Early results indicate a favorable side effect profile compared to existing antipsychotics, warranting further investigation.
  • Pain Management Research : A recent study focused on the analgesic properties of piperidine derivatives found that compounds structurally related to 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol significantly reduced pain responses in rodent models, highlighting their potential role in pain therapy.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol with structurally related piperidin-4-ol derivatives, focusing on substituent effects, receptor binding, and functional outcomes.

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Compound Name Substituents Key Pharmacological Data Receptor Specificity Reference
4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol 2-Chloro-6-fluorophenylmethyl Data not explicitly provided; inferred structural similarity suggests potential 5-HT/Dopamine receptor interactions Hypothesized: 5-HT1F, 5-HT2B
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxy, quinolin-3-yl Ki = 11 nM (5-HT1F); No activity at 5-HT1A; Nonspecific luminescence inhibition ≥3 µM Selective 5-HT1F antagonist
4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol Phenylethyl, aminomethyl Intermediate in fenspiride synthesis; Purity = 94.75% Not reported
4-(4-Fluorophenyl)-4-hydroxy piperidine 4-Fluorophenyl Catalog-listed; applications in drug synthesis and intermediates Not reported
1-[4-(4-Chloro-phenyl)-piperidin-4-ol] 4-Chlorophenyl Part of azetidin-haloperidol derivatives; potential CNS activity Hypothesized: Dopamine D2-like receptors

Key Observations

Substituent Impact on Receptor Specificity: The 2-chloro-6-fluorophenylmethyl group in the target compound introduces steric and electronic effects distinct from the naphthalen-2-yloxy/quinolin-3-yl substituents in the 5-HT1F antagonist . The latter’s selectivity for 5-HT1F (Ki = 11 nM) over 5-HT1A and 5-HT2B (Ki = 343 nM) highlights how bulkier aromatic systems enhance receptor specificity.

Functional Outcomes: The quinolin-3-yl-containing analog demonstrated in vivo effects on glucose tolerance in human islet transplant models, suggesting metabolic regulatory roles via 5-HT1F antagonism . 4-Chlorophenyl derivatives (e.g., in azetidin-haloperidol hybrids) are associated with CNS activity, implying that chloro-substituted aryl groups may favor blood-brain barrier penetration .

Synthetic Relevance: The aminomethyl-phenylethyl derivative (4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol) serves as a critical intermediate in fenspiride synthesis, underscoring the utility of piperidin-4-ol scaffolds in multistep drug synthesis .

Physicochemical Properties

  • Metabolic Stability: Halogenated aromatic systems (e.g., chloro-fluorophenyl) may resist oxidative metabolism better than non-halogenated analogs, as seen in related compounds .

Biological Activity

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol, with the CAS number 1823327-09-8, is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol is C12H15ClFNOC_{12}H_{15}ClFNO. Its structure comprises a piperidine ring substituted with a chlorofluorobenzyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol exhibits significant antimicrobial properties.

Antibacterial Activity

The compound was tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis32 - 512
Klebsiella pneumoniae8.33 - 23.15

These results indicate that the compound is particularly effective against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The MIC values suggest that the compound has moderate to good antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives, including 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol, can be significantly influenced by structural modifications. The presence of halogen substituents (like chlorine and fluorine) enhances the antimicrobial efficacy by improving the electron-withdrawing capacity of the aromatic ring, which increases the overall reactivity of the molecule .

Case Studies

A study published in MDPI highlighted that piperidine derivatives with specific substitutions exhibited varying degrees of antibacterial activity. For instance, compounds with hydroxyl groups at certain positions showed enhanced inhibitory actions against tested bacterial strains . Another study emphasized that modifications to the piperidine ring could lead to increased potency against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol, and how can purity be optimized?

  • Methodology :

  • Step 1 : React piperidin-4-ol derivatives with 2-chloro-6-fluorobenzyl halides in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution .
  • Step 2 : Monitor reaction progress using HPLC or TLC to ensure completion .
  • Step 3 : Purify via column chromatography or recrystallization to achieve >95% purity. Confirm purity using analytical techniques like NMR and HRMS .
    • Key Considerations : Optimize reaction temperature (15–30°C) to minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the piperidine ring structure and substituent positions (e.g., 2-chloro-6-fluorobenzyl group) .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, and halogen percentages to verify stoichiometry .
    • Safety Note : Handle halogenated intermediates in fume hoods to avoid inhalation risks .

Q. What safety protocols are essential during synthesis and handling?

  • Protocols :

  • Use PPE (gloves, goggles) and work in ventilated areas to prevent dermal/ocular exposure .
  • Store waste in labeled containers for professional disposal to mitigate environmental hazards .
  • Refer to H303/H313/H333 hazard codes for toxicity guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Case Study : If NMR signals overlap (e.g., piperidine protons vs. aromatic protons), use 2D NMR (COSY, HSQC) to resolve assignments .
  • Cross-Validation : Compare experimental HRMS data with computational simulations (e.g., Gaussian) to confirm fragmentation pathways .
    • Troubleshooting : Contradictions in elemental analysis may arise from incomplete purification; repeat chromatography with alternative solvents .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

  • Methodology :

  • Functionalization : Target the hydroxyl group on the piperidine ring for esterification or sulfonation to enhance solubility/bioactivity .
  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during multi-step syntheses .
    • Experimental Design : Screen reaction conditions (e.g., catalysts, solvents) using Design of Experiments (DoE) to maximize yield .

Q. How does the stereoelectronic environment of the 2-chloro-6-fluorobenzyl group influence biological activity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to map electron density and steric effects around the halogen substituents .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl/F with other halogens) and compare binding affinities in receptor assays .
    • Data Interpretation : Correlate Hammett constants (σ) of substituents with activity trends to guide lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers during scale-up .
  • Process Chemistry : Transition from batch to flow chemistry for better control over reaction parameters (e.g., temperature, residence time) .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor enantiomeric excess in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.